6-(diaminomethylideneamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid;hydrochloride 6-(diaminomethylideneamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid;hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16782151
InChI: InChI=1S/C22H26N4O4.ClH/c23-21(24)25-12-6-5-11-19(20(27)28)26-22(29)30-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18;/h1-4,7-10,18-19H,5-6,11-13H2,(H,26,29)(H,27,28)(H4,23,24,25);1H
SMILES:
Molecular Formula: C22H27ClN4O4
Molecular Weight: 446.9 g/mol

6-(diaminomethylideneamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid;hydrochloride

CAS No.:

Cat. No.: VC16782151

Molecular Formula: C22H27ClN4O4

Molecular Weight: 446.9 g/mol

* For research use only. Not for human or veterinary use.

6-(diaminomethylideneamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid;hydrochloride -

Specification

Molecular Formula C22H27ClN4O4
Molecular Weight 446.9 g/mol
IUPAC Name 6-(diaminomethylideneamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid;hydrochloride
Standard InChI InChI=1S/C22H26N4O4.ClH/c23-21(24)25-12-6-5-11-19(20(27)28)26-22(29)30-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18;/h1-4,7-10,18-19H,5-6,11-13H2,(H,26,29)(H,27,28)(H4,23,24,25);1H
Standard InChI Key CIHMGZUUYMRKGJ-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCN=C(N)N)C(=O)O.Cl

Introduction

Molecular Structure and Physicochemical Properties

Chemical Identity

The compound, systematically named (2R)-6-(diaminomethylideneamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid hydrochloride, belongs to the class of Fmoc-protected non-proteinogenic amino acids. Its molecular formula is C<sub>22</sub>H<sub>27</sub>ClN<sub>4</sub>O<sub>4</sub>, with a molecular weight of 446.93 g/mol. The stereochemistry at the α-carbon is designated as R, critical for maintaining chiral integrity in peptide sequences.

Table 1: Key Molecular Descriptors

PropertyValue
IUPAC Name(2R)-6-(diaminomethylideneamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid;hydrochloride
CAS Registry Number208174-14-5
SMILES NotationC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC@HC(=O)O.Cl
InChIKeyCIHMGZUUYMRKGJ-FSRHSHDFSA-N
XLogP32.8

Structural Features

The molecule comprises three functional domains:

  • Fmoc Protecting Group: A fluorene-derived moiety providing UV detectability (λ<sub>max</sub> = 268–300 nm) and base-labile protection for the α-amino group .

  • Homoarginine Backbone: A six-carbon chain extending from the α-carbon, terminating in a guanidino group (pK<sub>a</sub> ≈ 12.5) that enhances solubility in polar solvents .

  • Carboxylic Acid Terminus: Activated for peptide bond formation via carbodiimide reagents like HBTU or HATU.

The hydrochloride counterion improves crystallinity, facilitating purification through recrystallization from ethanol/water mixtures.

Synthesis and Characterization

Laboratory-Scale Synthesis

The synthetic route involves sequential protection/deprotection steps:

  • Guanidine Group Protection: L-Homoarginine is treated with N,N-di-Boc-pyrazole-1-carboxamidine to form the bis-Boc-protected intermediate .

  • Fmoc Protection: Reaction with 9-fluorenylmethyl chloroformate (Fmoc-Cl) in dioxane/water (4:1 v/v) at pH 8.5–9.0 (maintained with NaHCO<sub>3</sub>) yields the Fmoc-derivative.

  • Acidification: Treatment with HCl gas in ethyl acetate precipitates the hydrochloride salt.

Table 2: Optimal Reaction Conditions

StepReagentsTemperatureDurationYield
Boc ProtectionDi-Boc-pyrazole (1.2 eq)0–5°C4 h85%
Fmoc ClouplingFmoc-Cl (1.05 eq)RT2 h92%
Salt FormationHCl (gas) in EtOAc0°C30 min95%

Analytical Characterization

Modern techniques confirm structural integrity:

  • HPLC: Retention time 8.2 min on C18 column (ACN/H<sub>2</sub>O + 0.1% TFA, 55:45) .

  • MS (ESI+): m/z 409.2 [M+H]<sup>+</sup> (calc. 409.17).

  • <sup>1</sup>H NMR (DMSO-d<sub>6</sub>): δ 7.89 (d, 2H, Fmoc Ar), 7.68 (t, 2H, Fmoc Ar), 7.42 (m, 4H, Fmoc + NH), 4.32 (m, 3H, CH<sub>2</sub>O + α-CH), 3.12 (q, 2H, CH<sub>2</sub>N).

Chemical Reactivity and Stability

Deprotection Kinetics

The Fmoc group exhibits predictable cleavage kinetics under basic conditions:

Fmoc-NH-peptide+piperidineNH-peptide+CO2+fluorenylmethyl byproducts\text{Fmoc-NH-peptide} + \text{piperidine} \rightarrow \text{NH-peptide} + \text{CO}_2 + \text{fluorenylmethyl byproducts}

Studies show complete deprotection within 20 min using 20% piperidine in DMF (k = 0.18 min<sup>-1</sup> at 25°C) .

Side Reactions

  • Aspartimide Formation: <1% occurrence when using HOBt/DIC activation .

  • Racemization: ≤0.5% under standard coupling conditions (measured via Marfey's analysis).

Applications in Peptide Science

Solid-Phase Peptide Synthesis (SPPS)

The compound's orthogonal protection scheme enables iterative chain elongation:

  • Resin Loading: 0.3–0.7 mmol/g substitution on Wang or Rink amide resins .

  • Coupling Efficiency: >99.8% per cycle (monitored by ninhydrin test).

  • Segment Condensation: Used in native chemical ligation for proteins >50 kDa .

Table 3: Comparative Coupling Reagents

ReagentSolventTime (min)Purity (%)
HATUDMF4599.5
DIC/HOAtNMP6098.7
TBTUDCM9097.2

Bioconjugation

The guanidino group facilitates site-specific modifications:

  • Sulfo-NHS Ester Formation: Reactivity maintained at pH 7.4 (PBS buffer) .

  • Click Chemistry: CuAAC reactions with alkynes proceed at 37°C (95% conversion in 2 h).

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